molecular formula C9H15F2N B13014226 7,7-Difluoro-2-azaspiro[4.5]decane

7,7-Difluoro-2-azaspiro[4.5]decane

Cat. No.: B13014226
M. Wt: 175.22 g/mol
InChI Key: KFJBFGNJPGEYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Difluoro-2-azaspiro[4.5]decane is a spirocyclic amine derivative of pharmaceutical and agrochemical research interest. This compound, with the molecular formula C9H15F2N and a molecular weight of 175.22 g/mol, serves as a valuable synthetic intermediate and scaffold in drug discovery . The incorporation of two fluorine atoms and the rigid spiro[4.5]decane structure can significantly influence the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and conformation, making it an attractive isostere for aromatic rings and other flat motifs in medicinal chemistry . The 2-azaspiro[4.5]decane core is a privileged structure in the design of bioactive molecules. Recent synthetic methodologies highlight the relevance of difluoroalkylated derivatives like this one. For instance, an efficient copper-catalyzed difluoroalkylation/dearomatization protocol has been established to construct similar difluoroalkylated 2-azaspiro[4.5]decane derivatives from N-benzylacrylamides . These methods underscore the compound's utility in accessing complex, three-dimensional molecular architectures from simpler starting materials. The resulting spirocyclic products can be further transformed into valuable scaffolds, such as difluoroalkylated quinolinones, demonstrating their potential as versatile building blocks in organic synthesis and the development of new pharmaceutical agents . Copper-catalyzed difluoroalkylation reactions, which can be used to synthesize such structures, often proceed via a radical mechanism and are an active area of methodological research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet prior to use.

Properties

Molecular Formula

C9H15F2N

Molecular Weight

175.22 g/mol

IUPAC Name

7,7-difluoro-2-azaspiro[4.5]decane

InChI

InChI=1S/C9H15F2N/c10-9(11)3-1-2-8(6-9)4-5-12-7-8/h12H,1-7H2

InChI Key

KFJBFGNJPGEYNS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)CC(C1)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-2-azaspiro[4.5]decane typically involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of copper catalysts and difluoroalkylation techniques are central to the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 7,7-Difluoro-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

7,7-Difluoro-2-azaspiro[4.5]decane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a scaffold for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,7-Difluoro-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs of 7,7-Difluoro-2-azaspiro[4.5]decane include:

Compound Name CAS Number Key Features Similarity Score
8,8-Difluoro-2-azaspiro[4.5]decane HCl 1780964-59-1 Fluorine at 8-position; hydrochloride salt 0.88
1,1-Difluoro-5-azaspiro[2.4]heptane 1215166-77-0 Smaller spiro[2.4] core; 5-aza ring 0.97
2-Azaspiro[4.5]decane-8-carboxylic acid 1363381-87-6 Carboxylic acid substituent at 8-position N/A

Key Observations :

  • Fluorine Positioning: The 7,7-difluoro substitution in the target compound contrasts with 8,8-difluoro derivatives.
  • Ring Size and Strain : The spiro[4.5]decane core (six- and five-membered rings) offers lower ring strain compared to spiro[2.4]heptane analogs, which may enhance synthetic accessibility and stability .
  • Functional Groups : Carboxylic acid derivatives (e.g., 1363381-87-6) introduce polarity, affecting solubility and pharmacokinetics compared to halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.